Trioctylphosphine

Catalog No.
S1892447
CAS No.
4731-53-7
M.F
C24H51P
M. Wt
370.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trioctylphosphine

CAS Number

4731-53-7

Product Name

Trioctylphosphine

IUPAC Name

trioctylphosphane

Molecular Formula

C24H51P

Molecular Weight

370.6 g/mol

InChI

InChI=1S/C24H51P/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3

InChI Key

RMZAYIKUYWXQPB-UHFFFAOYSA-N

SMILES

CCCCCCCCP(CCCCCCCC)CCCCCCCC

Canonical SMILES

CCCCCCCCP(CCCCCCCC)CCCCCCCC

Conversion of Metal Nanocrystals

Synthesis of Cadmium Sulfide Nanorods

Coating Zinc Sulfide Shells

Precursor to Trioctylphosphine Oxide

Preparation of Cadmium Selenide and Related Semiconductors

Large-Scale Preparation of High-Quality Cadmium Sulfide Nanorods

Organic Synthesis

Trioctylphosphine is an organophosphorus compound with the chemical formula C24H51P\text{C}_{24}\text{H}_{51}\text{P}. It is a colorless to yellowish liquid that is insoluble in water but soluble in organic solvents. This compound has a distinctive odor and is classified as a tertiary phosphine, which means it has three octyl groups attached to the phosphorus atom. Trioctylphosphine is sensitive to air and moisture, making it necessary to handle it under inert conditions to prevent degradation or unwanted reactions .

  • Flammability: Flammable liquid [].
  • Skin and Eye Irritation: Can cause irritation upon contact [].
  • Environmental Impact: May be toxic to aquatic organisms [].

Safety Precautions:

  • Handle under inert atmosphere to prevent oxidation [].
  • Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood [].
  • Dispose of waste according to proper regulations [].

  • Reaction with Phosphorus Trichloride: Trioctylphosphine can react with phosphorus trichloride to produce dichloro-octyl-phosphine. This reaction typically occurs under controlled conditions, yielding significant amounts of product .
  • Formation of Phosphine Oxides: Upon oxidation, trioctylphosphine can form trioctylphosphine oxide, which is a more stable and lipophilic compound. This transformation is often used in solvent extraction processes .
  • Pseudo-Chemical Vapor Deposition: In this method, trioctylphosphine can be utilized as a precursor for metal phosphides, where it decomposes under specific conditions to yield phosphorus-containing materials .

Trioctylphosphine exhibits moderate toxicity. It can cause severe irritation upon contact with skin and eyes, and inhalation of its vapors may lead to respiratory issues. Studies have indicated that exposure can result in alterations in liver and kidney weights, alongside musculoskeletal changes in animal models . Due to its hazardous nature, appropriate safety measures must be taken when handling this compound.

Trioctylphosphine can be synthesized through various methods:

  • Alkylation of Phosphorus Trichloride: The most common method involves the alkylation of phosphorus trichloride with octanol or other octyl halides in the presence of a base .
  • Reaction with Dioctylmagnesium: Another approach includes reacting dioctylmagnesium with phosphorus trichloride under controlled conditions, which yields trioctylphosphine with high purity .
  • Use of Protective Atmospheres: To prevent oxidation during synthesis, reactions are typically conducted under inert atmospheres such as argon or nitrogen .

Trioctylphosphine finds numerous applications across various fields:

  • Solvent Extraction: It is extensively used in the extraction of metals, particularly uranium, due to its high lipophilicity and ability to form stable complexes with metal ions .
  • Nanoparticle Synthesis: In materials science, trioctylphosphine serves as a capping agent for the synthesis of quantum dots and other nanomaterials, facilitating their solubilization in organic solvents .
  • Catalysis: It acts as a ligand in various catalytic processes, enhancing the efficiency of reactions involving transition metals .

Studies on the interactions of trioctylphosphine focus on its role as a ligand in coordination chemistry. Its ability to stabilize metal ions makes it valuable in catalysis and materials synthesis. Additionally, its interactions with biological systems highlight its toxicological profile and potential environmental impact due to its lipophilic nature .

Similar Compounds: Comparison

Several compounds share structural similarities with trioctylphosphine. Below is a comparison highlighting their unique features:

CompoundFormulaUnique Features
Tri-n-butylphosphineC12H27P\text{C}_{12}\text{H}_{27}\text{P}Shorter alkyl chains; used in organic synthesis
TriethylphosphineC6H15P\text{C}_6\text{H}_{15}\text{P}More volatile; commonly used as a reagent
Trioctylphosphine oxideC24H51OP\text{C}_{24}\text{H}_{51}\text{O}\text{P}Oxidized form; used for metal extraction

Trioctylphosphine stands out due to its long alkyl chains that enhance its lipophilicity and ability to stabilize metal complexes effectively. This property makes it particularly useful in solvent extraction processes compared to similar compounds.

XLogP3

10.2

UNII

VE0Y037UCN

GHS Hazard Statements

Aggregated GHS information provided by 83 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (75.9%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (24.1%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (24.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (24.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4731-53-7

Wikipedia

Trioctylphosphine

General Manufacturing Information

Phosphine, trioctyl-: ACTIVE

Dates

Modify: 2023-08-16

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